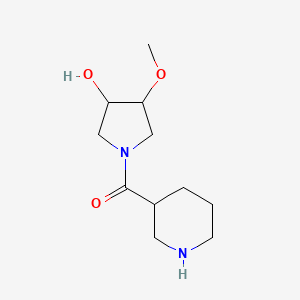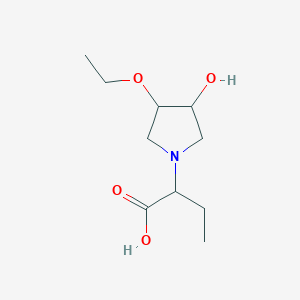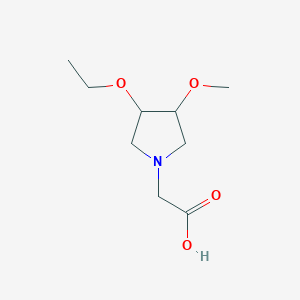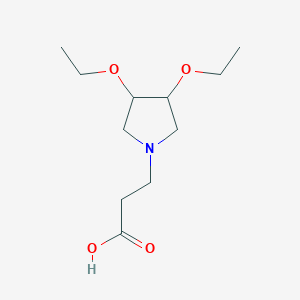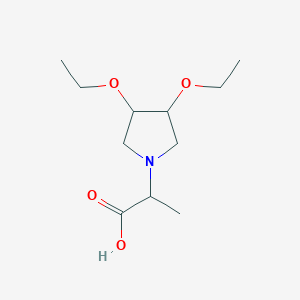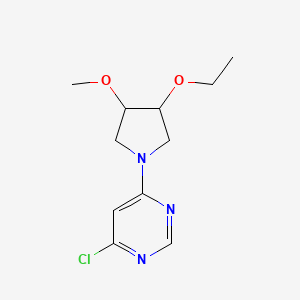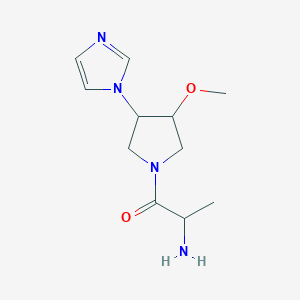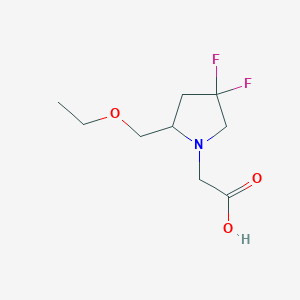![molecular formula C11H11FN4O B1478214 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 2098078-77-2](/img/structure/B1478214.png)
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Descripción general
Descripción
Synthesis Analysis
While there is no direct information on the synthesis of “6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one”, similar compounds have been synthesized through various methods. For instance, compounds with benzene rings and boric acid ester intermediates were obtained by a three-step substitution reaction . Another study synthesized two wide band gap donor polymers based on benzo[d][1,2,3]triazin-4(3H)-one and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Medicinal Chemistry
The triazine class, which includes compounds like 6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one, plays a significant role in medicinal chemistry due to its wide spectrum of biological activities. Triazines are utilized in the development of drugs with antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory properties, among others. This highlights the potential of triazine analogs in pharmaceutical research and drug development (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazines
1,2,3-Triazines and their benzo- and heterofused derivatives exhibit a broad spectrum of biological activities, including significant antitumor properties. Their simplicity in synthesis, combined with their efficacy, positions these molecules as a promising scaffold for developing antitumor compounds. This application is especially relevant in the search for new, effective cancer treatments (Cascioferro et al., 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of this compound, is extensively used in drug discovery due to its effectiveness in exploring the pharmacophore space and contributing to the stereochemistry of molecules. The presence of the pyrrolidine ring enhances the three-dimensional coverage of molecules, which is crucial in the development of novel biologically active compounds. This highlights the versatility of pyrrolidine as a scaffold in medicinal chemistry and its potential in creating diverse bioactive molecules (Li Petri et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, have been reported to exhibit significant α-glucosidase inhibition and anticancer activity .
Mode of Action
It’s worth noting that similar compounds have shown significant α-glucosidase inhibition and anticancer activity . This suggests that these compounds may interact with their targets, leading to inhibition of α-glucosidase and reduction of cancer cell proliferation.
Biochemical Pathways
The inhibition of α-glucosidase suggests that it may affect carbohydrate metabolism, specifically the breakdown of complex carbohydrates into glucose .
Result of Action
Similar compounds have shown significant α-glucosidase inhibition and anticancer activity . This suggests that these compounds may reduce glucose production and inhibit cancer cell proliferation.
Análisis Bioquímico
Biochemical Properties
6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with specific proteins. This compound has been shown to interact with enzymes such as α-glucosidase and various kinases, which are crucial in metabolic pathways and cell signaling . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. For instance, the fluorine atom in the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated potential anticancer activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can be facilitated by the compound’s structural features, such as the fluorine atom and the triazinone ring, which interact with key residues in the enzyme . Additionally, the compound can modulate signaling pathways by interacting with receptors and kinases, leading to downstream effects on gene expression and cellular function . These interactions can result in the activation or inhibition of transcription factors, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reducing tumor growth and modulating metabolic pathways . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes such as α-glucosidase, affecting carbohydrate metabolism and glucose homeostasis . Additionally, it can modulate the activity of kinases involved in signaling pathways, influencing metabolic flux and the levels of various metabolites . These interactions can lead to changes in cellular energy balance and metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with transcription factors and chromatin, affecting gene expression and epigenetic regulation . In the mitochondria, it can influence energy production and apoptosis pathways .
Propiedades
IUPAC Name |
6-fluoro-3-pyrrolidin-3-yl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-7-1-2-10-9(5-7)11(17)16(15-14-10)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBAQFDUMYKKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


